Tetraisopropyl Bromomethanediphosphonate

Description

Tetraisopropyl Bromomethanediphosphonate (CAS 10596-20-0) is an organophosphorus compound with the molecular formula C₁₃H₂₉O₆P₂Br and a molecular weight of 423.22 g/mol . It is characterized by a bromomethylene group bridging two phosphonate moieties, each esterified with isopropyl groups. This compound is primarily utilized as a detergent additive due to its surfactant properties and ability to stabilize formulations under harsh conditions . Its synthesis typically involves phosphonylation reactions, where bromomethylene intermediates are coupled with isopropyl phosphite derivatives.

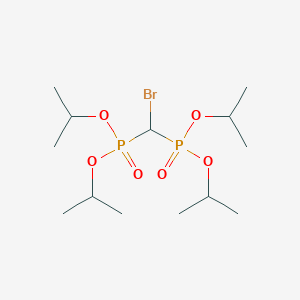

Structure

2D Structure

Propriétés

IUPAC Name |

2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQHSDNPIIUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29BrO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541829 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-20-0 | |

| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Molar Ratios and Temperature Profiles

Optimal yields (>80%) are achieved with a 2:1 to 10:1 molar excess of triisopropyl phosphite relative to dibromomethane. Excess phosphite ensures complete conversion of CH₂Br₂ while minimizing byproduct formation. Temperature modulation is critical:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 170–185°C | Maximizes rate |

| Reflux Duration | 7–9 hours | Ensures completion |

| Cooling Jacket Temp. | 92°C | Prevents CH₂Br₂ loss |

Data from Example I (US3251907A) demonstrate that heating a 3:1 molar mixture at 185°C for 9 hours yields 319.3 g (81.7%) of distilled product.

Apparatus Design

A specialized reaction setup minimizes volatile loss and byproduct contamination:

-

Fractionating Column : Packed with glass helices to separate isopropyl bromide (b.p. 91.3°C) from unreacted CH₂Br₂ (b.p. 98.2°C).

-

Vacuum Distillation : Post-reaction purification under 0.004–0.025 mm Hg isolates the diphosphonate ester (b.p. 86–113°C).

Comparative Analysis with Alternative Methods

Dibromomethane vs. Other Dihalomethanes

The choice of dihalomethane profoundly affects yield and reaction kinetics:

| Dihalomethane | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| CH₂Br₂ | 81.7 | 9 | i-PrBr |

| CH₂I₂ | <30 | 24 | Iodomethylphosphonate |

| CH₂Cl₂ | 0 | — | — |

Dibromomethane’s superior leaving-group ability and moderate steric demand render it uniquely effective.

Industrial-Scale Adaptations

Continuous Process Design

The patent proposes a continuous reactor system for large-scale production:

Environmental and Economic Considerations

-

Waste Minimization : The process generates only i-PrBr, which is recoverable for reuse.

-

Cost Efficiency : Triisopropyl phosphite is derived from inexpensive secondary alcohols and phosphorus trichloride.

Challenges and Limitations

-

Side Reactions : Prolonged heating (>12 hours) risks phosphite decomposition, necessitating precise temperature control.

-

Purification Complexity : High-boiling impurities require vacuum distillation, increasing operational costs.

Analyse Des Réactions Chimiques

Tetraisopropyl Bromomethanediphosphonate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The phosphorus atoms can undergo oxidation or reduction depending on the reagents used.

Hydrolysis: The compound can be hydrolyzed to form methylenediphosphonic acid.

Common reagents used in these reactions include Grignard reagents, phosphorus pentachloride, and various nucleophiles. Major products formed from these reactions include methylenediphosphonic acid and its derivatives .

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, TIPBMDP is utilized as a reagent for synthesizing other organophosphorus compounds. Its unique structure allows for substitution reactions where the bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.

Biology

TIPBMDP serves as a valuable tool for studying biochemical pathways involving phosphorus-containing compounds. It has been shown to stimulate gamma delta T lymphocytes, which are crucial in immune responses. Research indicates that at nanomolar concentrations, TIPBMDP can activate these immune cells without causing nonspecific binding to other receptors.

Medicine

The compound's potential therapeutic applications are being explored, particularly in treating bone-related conditions such as osteoporosis. Like other bisphosphonates, TIPBMDP inhibits osteoclastic bone resorption, thereby decreasing bone loss.

Research has demonstrated that TIPBMDP enhances the proliferation and cytokine production of gamma delta T cells. This activity suggests potential applications in vaccine development and immunotherapy. A notable case study investigated the immunostimulatory effects of TIPBMDP on human gamma delta T lymphocytes:

- Proliferation : Significant increase in cell proliferation compared to untreated controls.

- Cytokine Production : Enhanced production of cytokines such as IFN-γ and TNF-α.

- Specificity : Minimal activation observed in other immune cell types at similar concentrations.

Case Study 1: Immunostimulatory Effects In Vitro

In a laboratory study, researchers treated human gamma delta T lymphocytes with TIPBMDP and observed:

- Increased Proliferation : Cells showed a marked increase in proliferation rates.

- Enhanced Cytokine Production : Key cytokines were produced at significantly higher levels.

- Specific Activation : The compound specifically activated gamma delta T cells without affecting other immune cells.

This study underscores TIPBMDP's potential role in developing targeted immunotherapies.

Mécanisme D'action

The mechanism of action of Tetraisopropyl Bromomethanediphosphonate involves its interaction with hydroxyapatite binding sites on bone surfaces. This interaction inhibits osteoclast-mediated bone resorption, making it useful in the treatment of conditions like osteoporosis . The compound’s bromine and phosphorus moieties play a crucial role in its catalytic efficiency and biochemical interactions.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 10596-20-0 | C₁₃H₂₉O₆P₂Br | 423.22 | Bromine | Bromomethylene bridge |

| Tetraisopropyl Fluoromethylenediphosphonate | 1312032-30-6 | C₁₃H₂₉FO₆P₂ | 362.31 | Fluorine | Fluoromethylene bridge |

| Tetraisopropyl Dichloromethylene Diphosphonate | N/A | C₁₃H₂₈Cl₂O₆P₂ | 394.19 | Chlorine | Dichloromethylene bridge |

| Tetraisopropyl Methylenediphosphonate | 1660-95-3 | C₁₃H₃₀O₆P₂ | 328.33 | Methylene | Unsubstituted methylene bridge |

Key Observations :

- Halogen Influence : The halogen’s atomic weight directly impacts molecular weight, with bromine contributing the most (Br: 80 g/mol, Cl: 35.5 g/mol, F: 19 g/mol).

- Electronegativity : Fluorine’s high electronegativity strengthens the P–F bond, enhancing thermal stability, whereas bromine’s polarizability increases reactivity in substitution reactions .

Research Findings and Industrial Relevance

- Detergent Industry : this compound’s surfactant properties improve detergent efficiency by reducing surface tension and enhancing soil removal .

- Medicinal Chemistry : Fluoromethylenediphosphonate derivatives are explored as bisphosphonate analogs for targeting bone diseases, leveraging their resistance to enzymatic degradation .

- Material Science : Dichloromethylene derivatives demonstrate utility in creating flame-retardant polymers due to chlorine’s radical-scavenging properties .

Activité Biologique

Tetraisopropyl bromomethanediphosphonate (TIPBMDP) is a synthetic organophosphorus compound that has garnered attention for its potential biological activities, particularly in immunological contexts. This article reviews the biological activity of TIPBMDP, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TIPBMDP is characterized by its diphosphonate structure, which includes two phosphonate groups and a brominated methylene bridge. The synthesis typically involves the bromination of methanediphosphonic acid derivatives, followed by the introduction of isopropyl groups. This structural configuration is crucial for its biological activity, as the phosphonate groups are known to interact with various cellular receptors.

The biological activity of TIPBMDP primarily revolves around its ability to modulate immune responses. Research indicates that compounds with similar structures can stimulate gamma delta T lymphocytes, a subset of T cells involved in the immune response. Specifically, TIPBMDP may act as a phosphoantigen, activating these lymphocytes at nanomolar concentrations without causing unspecific binding to other cell surface receptors .

Table 1: Comparison of Biological Activities of Phosphorylated Compounds

| Compound | Target Cells | Activation Concentration | Mechanism of Action |

|---|---|---|---|

| This compound | Gamma delta T lymphocytes | Nanomolar | Phosphoantigen stimulation |

| Bromohydrin Phosphate Analogue | Various immune cells | Micromolar | Non-specific receptor binding |

| Other Phosphoantigens | Gamma delta T cells | Varies | Specific receptor activation |

Biological Activity and Immunological Implications

Studies have shown that TIPBMDP can enhance the proliferation and cytokine production of gamma delta T cells. These cells play a pivotal role in the body's defense against pathogens and tumors. The ability of TIPBMDP to selectively activate these cells suggests potential applications in vaccine development and immunotherapy.

Case Study: Immunostimulatory Effects in vitro

In a controlled laboratory setting, researchers evaluated the immunostimulatory effects of TIPBMDP on human gamma delta T lymphocytes. The study found that:

- Proliferation : Cells treated with TIPBMDP exhibited a significant increase in proliferation compared to untreated controls.

- Cytokine Production : There was a marked increase in the production of key cytokines such as IFN-γ and TNF-α, indicating an enhanced immune response.

- Specificity : No significant activation was observed in other immune cell types at similar concentrations, underscoring the specificity of TIPBMDP for gamma delta T cells.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tetraisopropyl Bromomethanediphosphonate, and how is purity ensured during synthesis?

- Methodological Answer : The synthesis involves reacting tetrachloromonospirophosphazene derivatives (e.g., compound 1 ) with carbazolyldiamine in tetrahydrofuran (THF) under ambient conditions, using triethylamine (EtN) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved by column chromatography after removing triethylammonium chloride by filtration . To ensure purity, rigorous solvent evaporation and repeated column runs with optimized eluent systems are recommended.

Q. What analytical techniques are used to characterize this compound in academic research?

- Methodological Answer : Structural elucidation relies on X-ray crystallography (details in Supplementary Information of phosphazene studies) and spectroscopic methods (e.g., P NMR for phosphorus environments and H/C NMR for organic moieties). Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometry . For novel derivatives, cross-validation between techniques is critical to avoid misassignment.

Q. What are the primary non-commercial research applications of this compound?

- Methodological Answer : The compound is utilized as a detergent additive in biochemical assays, particularly for stabilizing membrane proteins or enhancing solubility in hydrophobic reaction systems. Its diphosphonate moiety aids in chelating metal ions, making it useful in metalloenzyme studies . Researchers should titrate concentrations (e.g., 0.1–1.0% w/v) to balance solubilization efficacy with minimal interference in downstream assays.

Advanced Research Questions

Q. How can researchers troubleshoot low yields in this compound synthesis?

- Methodological Answer : Low yields often stem from incomplete reaction kinetics or side-product formation. Strategies include:

- Extended reaction times (beyond 72 hours) for sterically hindered intermediates .

- Stoichiometric adjustments (e.g., 1.2:1 molar ratio of carbazolyldiamine to phosphazene) to drive equilibrium.

- Temperature modulation : Gradual heating (40–50°C) post-initial room-temperature reaction to overcome activation barriers.

Q. What experimental variables should be optimized when derivatizing this compound for novel phosphazene frameworks?

- Methodological Answer : Key variables include:

- Solvent polarity : THF vs. dichloromethane (DCM) to control reaction rates and intermediate stability.

- Catalyst selection : Transition-metal catalysts (e.g., Pd-based systems) for cross-coupling reactions, though compatibility with bromomethanediphosphonate must be validated .

- Protecting groups : Use of acid-labile groups (e.g., tert-butoxycarbonyl) to prevent unwanted side reactions at the phosphorus center.

Q. How should contradictory data between spectroscopic and crystallographic results be resolved?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a dynamic structure vs. X-ray showing rigidity) may arise from polymorphism or solvent-dependent conformers. Solutions include:

- Temperature-dependent NMR to probe conformational flexibility.

- Recrystallization in alternate solvents (e.g., hexane/ethyl acetate vs. DCM/ether) to isolate dominant polymorphs.

- DFT computational modeling to correlate experimental data with theoretical geometries .

Q. What methodological precautions are essential when using this compound in membrane protein studies?

- Methodological Answer :

- Compatibility testing : Screen for interference with assay components (e.g., fluorescence quenching in LC-MS/MS setups, as seen in distigmine studies ).

- Concentration gradients : Employ stepwise dilution to identify critical micelle concentrations (CMCs) that maintain protein stability without denaturation.

- Metal chelation effects : Pre-treat solutions with EDTA to distinguish detergent effects from metal-ion depletion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.